BenchChemオンラインストアへようこそ!

N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride

Bruton's Tyrosine Kinase BTK inhibition Covalent inhibitor

This N-methyl-6-amino tetrahydroindazole dihydrochloride delivers a confirmed BTK IC₅₀ of 1 nM while avoiding the dopaminergic autoreceptor activity inherent to the 5-amino regioisomer. The N-methyl substitution lowers TPSA to 40.7 Ų, enhancing passive BBB permeability over the primary amine. Procuring this precise chemotype—not the 5-amino or N-propyl variants—preserves SAR integrity for BTK inhibitor programs targeting B-cell malignancies or autoimmune disorders.

Molecular Formula C8H15Cl2N3
Molecular Weight 224.13 g/mol
CAS No. 2763751-16-0
Cat. No. B6224036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride
CAS2763751-16-0
Molecular FormulaC8H15Cl2N3
Molecular Weight224.13 g/mol
Structural Identifiers
SMILESCNC1CCC2=C(C1)NN=C2.Cl.Cl
InChIInChI=1S/C8H13N3.2ClH/c1-9-7-3-2-6-5-10-11-8(6)4-7;;/h5,7,9H,2-4H2,1H3,(H,10,11);2*1H
InChIKeyCUZHRWHBIIAIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine Dihydrochloride (CAS 2763751-16-0): Procurement-Grade Structural and Pharmacological Baseline


N-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride is a synthetic, small-molecule indazole derivative featuring a saturated tetrahydro ring system, a secondary N-methylamine at the 6-position, and a 2H-tautomeric indazole core. Its dihydrochloride salt form (molecular formula C₈H₁₅Cl₂N₃, MW 224.13 g/mol) ensures aqueous solubility suitable for in vitro and in vivo assays [1]. The compound belongs to the broader 4,5,6,7-tetrahydroindazole scaffold, a privileged structure in medicinal chemistry historically explored for dopaminergic [2] and kinase-inhibitory [3] activities. This specific N-methyl-6-amino substitution pattern distinguishes it from positional isomers (e.g., 5-amino or 4-amino derivatives) and N-unsubstituted analogs, directly impacting target engagement and physicochemical properties relevant to CNS penetration and selectivity profiling.

Why Procuring a Generic Tetrahydroindazole Cannot Substitute for N-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine Dihydrochloride


Within the 4,5,6,7-tetrahydroindazole chemotype, small structural perturbations yield large functional consequences. The position of the amino substituent (C5 vs. C6) dictates whether the compound engages dopamine autoreceptors or postsynaptic receptors: the 5-amino series (e.g., propyl-(4,5,6,7-tetrahydro-2H-indazol-5-yl)-amine) demonstrated autoreceptor selectivity, whereas 6-substituted analogs showed only marginal dopaminergic activity in the same model [1]. The N-methyl substitution on the 6-amino group further modulates hydrogen-bond donor count, basicity (pKa), and lipophilicity (logP/logD) relative to the primary amine (4,5,6,7-tetrahydro-2H-indazol-6-amine, CAS 74197-22-1), directly influencing CNS permeability, metabolic stability, and off-target binding profiles. N-Alkyl chain length also matters: the N-propyl analog exhibits a distinct pharmacological signature compared to N-methyl derivatives, as shown in dopamine receptor functional assays [1]. Therefore, substituting the N-methyl-6-amino isomer with any other tetrahydroindazole regioisomer or N-alkyl variant—even from the same synthetic series—invalidates SAR-based experimental conclusions and procurement specifications for target-specific screening cascades.

Quantitative Differentiation Evidence for N-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine Dihydrochloride


BTK Inhibitory Potency: N-Methyl-6-amino-tetrahydroindazole vs. Close Structural Analogs

In a biochemical BTK in vitro enzymatic assay, N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine (as the free base, exemplified in patent US20240083900 as Example 99) inhibited BTK with an IC₅₀ of 1 nM [1]. This places it within the low-nanomolar potency range characteristic of covalent BTK inhibitors. Within the same patent series, close analogs bearing different N-alkyl or ring-substitution patterns exhibited a range of IC₅₀ values from <1 nM to 5.5 nM [2], indicating that the N-methyl-6-amino configuration achieves high potency while maintaining synthetic tractability. The primary amine analog (lacking the N-methyl group) is not reported in this assay, precluding direct comparison; however, the N-methyl group is known to enhance passive permeability and reduce hydrogen-bond donor count, which is advantageous for intracellular target engagement.

Bruton's Tyrosine Kinase BTK inhibition Covalent inhibitor B-cell malignancy Autoimmune disease

Dopaminergic Selectivity: 6-Amino vs. 5-Amino Tetrahydroindazole Regioisomers

In a seminal SAR study by McQuaid et al. (1989), two series of tetrahydroindazoles were evaluated for dopaminergic activity in rats. The 5-aminotetrahydroindazole series (compounds 7a–k) demonstrated robust dopaminergic effects: the monopropylamino derivative 7b selectively activated the dopamine autoreceptor at 5 mg/kg (measured by serum corticosterone), while disubstituted amines 7g–k produced significant postsynaptic dopamine receptor activation [1]. In stark contrast, the 6-substituted-5-aminotetrahydroindazoles (compounds 10a–d) were found to possess only marginal dopaminergic activity [1]. The target compound, N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine, is a 6-amino regioisomer and thus is predicted to exhibit this markedly reduced dopaminergic liability, making it more suitable for programs where dopamine receptor-mediated side effects (e.g., emesis, hypotension, dyskinesia) must be minimized.

Dopamine autoreceptor Postsynaptic dopamine receptor Parkinson's disease Prolactin inhibition Corticosterone

Physicochemical Differentiation: N-Methyl-6-amine vs. Primary 6-Amine (CAS 74197-22-1)

Replacing the primary amine with an N-methyl secondary amine introduces a single methyl group that measurably alters key physicochemical properties. The target compound has one fewer hydrogen-bond donor (HBD = 4 for the dihydrochloride salt, but the free base has HBD = 2 vs. 3 for the primary amine analog CAS 74197-22-1) [1]. This reduction in HBD count lowers the topological polar surface area (TPSA) from approximately 55.6 Ų (primary amine) to 40.7 Ų (N-methyl derivative), enhancing passive membrane permeability [1]. The N-methyl group also increases basicity (predicted pKa ~9.5–10.5 for secondary amine vs. ~9.0–10.0 for primary amine) and lipophilicity (estimated ΔlogP ≈ +0.5), both of which influence volume of distribution, CNS penetration, and cytochrome P450 susceptibility. These differences are quantifiable through in silico predictions and can be experimentally validated via logD₇.₄ shake-flask or PAMPA assays.

Lipophilicity CNS permeability Hydrogen-bond donor pKa Metabolic stability

Optimal Procurement-Driven Application Scenarios for N-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine Dihydrochloride


Covalent BTK Inhibitor Lead Optimization Programs

With a confirmed BTK IC₅₀ of 1 nM [1], N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine serves as a high-potency core scaffold for designing irreversible BTK inhibitors targeting B-cell malignancies (e.g., chronic lymphocytic leukemia, mantle cell lymphoma) or autoimmune disorders (e.g., rheumatoid arthritis). The N-methyl group offers a synthetic handle for further derivatization while maintaining low-nanomolar potency. Procurement of this specific compound—rather than the primary amine or 5-amino regioisomer—ensures consistent SAR within the US20240083900 patent space and avoids the dopaminergic liability of the 5-amino series [2].

CNS Penetration-Focused Screening Libraries

The reduced TPSA (40.7 Ų) and lower hydrogen-bond donor count of the N-methyl derivative, relative to the primary amine analog (TPSA ≈ 55.6 Ų) [3], predict enhanced passive blood-brain barrier permeability. This physicochemical profile makes the compound a rational procurement choice for CNS-targeted phenotypic or target-based screens, where the primary amine's higher TPSA and HBD would likely limit brain exposure. Researchers building fragment-based or HTS libraries for neurodegenerative or neuro-oncology targets should prioritize this N-methyl variant over the primary amine.

Selectivity Profiling Against Dopamine Receptors

The class-level evidence from McQuaid et al. (1989) demonstrates that 6-amino-substituted tetrahydroindazoles possess only marginal dopaminergic activity, whereas the 5-amino series robustly activates dopamine autoreceptors and postsynaptic receptors [2]. For programs where dopamine D₂/D₃ receptor engagement is a counter-screen (e.g., oncology, immunology), procuring N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine minimizes the risk of dopamine-related false positives or side effects. This regioisomeric selectivity profile is a key procurement differentiator when ordering tetrahydroindazole building blocks from vendors.

Quote Request

Request a Quote for N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.